![molecular formula C10H17N5 B1428859 [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine CAS No. 1343120-12-6](/img/structure/B1428859.png)
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine
Vue d'ensemble
Description
“[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine” is a compound with a molecular weight of 207.28 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [2-(4-methyl-1-piperazinyl)-4-pyrimidinyl]methanamine . The InChI code is 1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.28 . The compound is in powder form .Applications De Recherche Scientifique
Histamine H4 Receptor Ligands :
- A series of 2-aminopyrimidines, including [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly compound 4, showed potent in vitro activity and were active as anti-inflammatory agents in animal models, demonstrating their potential for pain management (Altenbach et al., 2008).
Bone Formation Enhancement :
- A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was identified for treating bone disorders. This compound, [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, showed dose-dependent increases in trabecular bone formation in animal models, highlighting its potential in bone health (Pelletier et al., 2009).
Cholinesterase and Aβ-Aggregation Inhibitors :
- The compound demonstrated dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation, suggesting its utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Histamine H3 Receptor Ligands :
- Research involving derivatives of 2-aminopyrimidine revealed their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. These compounds are significant for developing potential H3R ligands with promising calculated drug-likeness properties (Sadek et al., 2014).
Heterocyclic Systems with Pyrimidine Nucleus :
- Heterocyclic systems incorporating a pyrimidine nucleus, such as [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, display a broad spectrum of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory effects. These compounds were synthesized through various reactions, demonstrating their versatility in pharmaceutical applications (Bassyouni & Fathalla, 2013).
Photocytotoxicity in Red Light :
- Iron(III) complexes containing [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine showed photocytotoxic properties in red light, making them potential agents for cellular imaging and cancer treatment (Basu et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQCBPGYBSLAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)


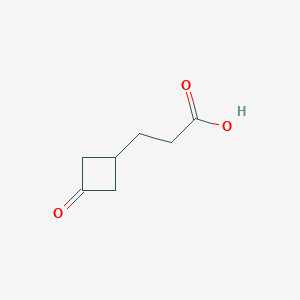
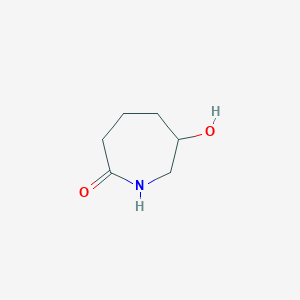
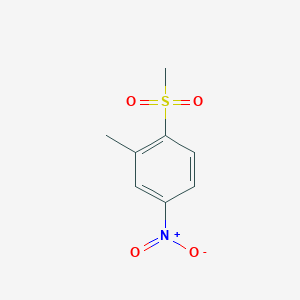
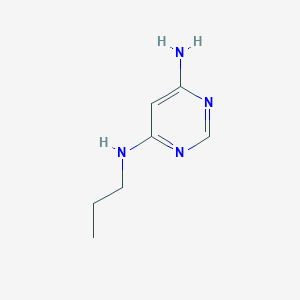
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
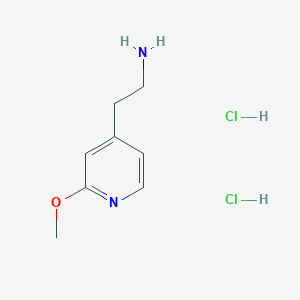

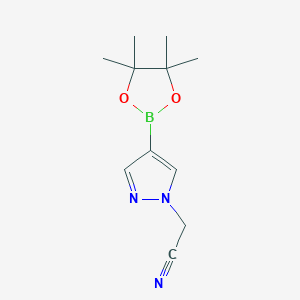

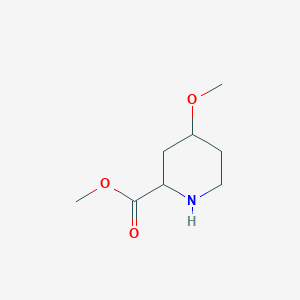
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)